molecular formula C4F12MgN2O8S4 B108196 Magnesium bis(trifluoromethylsulfonyl)imide CAS No. 133395-16-1

Magnesium bis(trifluoromethylsulfonyl)imide

Cat. No.: B108196
CAS No.: 133395-16-1
M. Wt: 584.6 g/mol
InChI Key: DMFBPGIDUUNBRU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Magnesium bis(trifluoromethylsulfonyl)imide, also known as magnesium triflimide, is a strong magnesium Lewis acid . It primarily targets various organic reactions, acting as an inorganic catalyst .

Mode of Action

The compound interacts with its targets by facilitating various organic reactions. These include acetylation of phenols and alcohols, aminolysis of lactones with amines, [2 + 2] cycloadditions of siloxy-alkynes with carbonyl compounds, cycloisomerization of 1,6-dienes, and Friedel-Crafts acylation .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it is used in the synthesis of dihydropyrazoles by reaction of nitrilimines with alkenes . It also plays a role in the synthesis of coumarins .

Pharmacokinetics

It’s worth noting that the compound is used in ionic conductivity studies, transference number measurements, and electrochemical properties of gel polymer electrolyte (gpe) systems .

Result of Action

The result of the compound’s action is the facilitation of various organic reactions, leading to the synthesis of different compounds such as dihydropyrazoles and coumarins .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is used in the development of a Mg2±based room-temperature solvate ionic liquid (SIL) electrolyte . The phase behavior of binary mixtures of triglyme (G3) and Mg [TFSA]2 was investigated, and it was found that G3 and Mg [TFSA]2 form a thermally stable complex .

Preparation Methods

Magnesium bis(trifluoromethylsulfonyl)imide can be synthesized through several methods. One common synthetic route involves the reaction of magnesium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

Magnesium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

    Acetylation: It acts as a catalyst in the acetylation of phenols and alcohols.

    Aminolysis: It facilitates the aminolysis of lactones with amines.

    Cycloadditions: It is used in [2 + 2] cycloadditions of siloxy-alkynes with carbonyl compounds.

    Cycloisomerization: It catalyzes the cycloisomerization of 1,6-dienes.

    Friedel-Crafts Acylation: It is effective in Friedel-Crafts acylation reactions

Common reagents used in these reactions include phenols, alcohols, lactones, amines, siloxy-alkynes, and carbonyl compounds. The major products formed from these reactions are acetylated phenols and alcohols, aminolysis products, cycloaddition products, cycloisomerized compounds, and acylated products .

Comparison with Similar Compounds

Magnesium bis(trifluoromethylsulfonyl)imide is unique due to its strong Lewis acid properties and high stability. Similar compounds include:

These compounds share similar applications in organic synthesis and ionic conductivity studies but differ in their specific reactivity and stability profiles .

Properties

IUPAC Name

magnesium;bis(trifluoromethylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Mg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFBPGIDUUNBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F12MgN2O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133395-16-1
Record name Magnesium bis(trifluoromethylsulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
Magnesium bis(trifluoromethylsulfonyl)imide
Customer
Q & A

Q1: What makes Magnesium Bis(trifluoromethylsulfonyl)imide suitable for magnesium-based battery technologies?

A1: this compound (Mg(TFSI)₂), when dissolved in organic solvents like N,N-dimethylformamide (DMF), exhibits promising characteristics as an electrolyte in magnesium batteries. Research [] shows that Mg(TFSI)₂/DMF electrolytes enable reversible intercalation of Mg²⁺ ions into graphite electrodes. This intercalation, confirmed by XRD measurements, demonstrates the potential of Mg(TFSI)₂ in facilitating magnesium ion transport and storage within a battery system.

Q2: What is the significance of conductivity in these applications, and how does Mg(TFSI)₂ perform?

A2: Electrolyte conductivity is crucial for efficient ion transport and thus, battery performance. Studies [] indicate that Mg(TFSI)₂/DMF electrolytes reach maximum conductivity at a specific concentration (0.5 M) across a wide temperature range (-20 °C to +60 °C). This finding suggests that Mg(TFSI)₂ can maintain good ionic conductivity even under varying temperature conditions, a desirable feature for practical battery applications.

Q3: How does the structure of this compound relate to its applications?

A3: this compound is a strong Lewis acid []. Its molecular formula is C₄F₁₂MgN₂O₈S₄, and it has a molecular weight of 583.82 g/mol. The strong Lewis acidity allows it to act as a catalyst in various chemical reactions. Additionally, its structure, with the bis(trifluoromethylsulfonyl)imide anion, makes it highly soluble in organic solvents, a crucial property for its use in electrolytes for magnesium batteries [].

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